4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Overview
Description
4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile is an organic compound with a complex structure that includes a chloropropoxy group, a methoxy group, and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate and sodium iodide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron in acetic acid to form corresponding amines.
Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as iron in acetic acid or catalytic hydrogenation.
Nucleophiles: Such as sodium iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropoxy and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethoxy)phenol: Similar in structure but with a shorter alkoxy chain.
4-(3-Chloropropoxy)acetanilide: Contains an acetanilide core instead of a benzonitrile core.
4-(3-Chloropropoxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a nitro group.
Uniqueness
The presence of the nitro group, in particular, provides opportunities for redox chemistry that are not available in some of the similar compounds .
Properties
IUPAC Name |
4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-17-10-5-8(7-13)9(14(15)16)6-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROGNXZNNGSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697163 | |
Record name | 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122661-13-5 | |
Record name | 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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